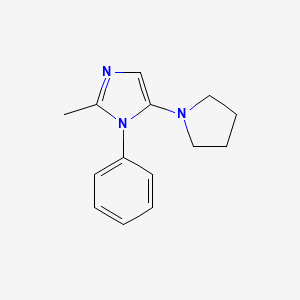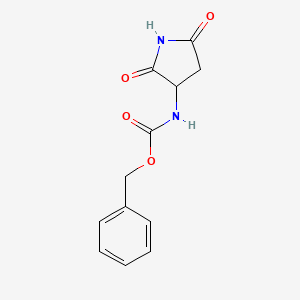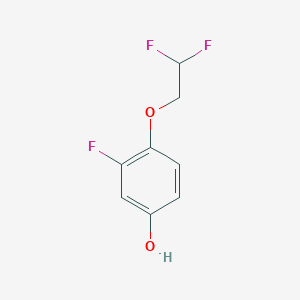
3-Fluoro-4-(2,2-difluoroethoxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-(2,2-difluoroethoxy)phenol is a chemical compound with the molecular formula C8H7F3O2 and a molecular weight of 192.14 g/mol . This compound is characterized by the presence of fluorine atoms and an ethoxy group attached to a phenol ring, making it a fluorinated phenolic ether.
Vorbereitungsmethoden
The synthesis of 3-Fluoro-4-(2,2-difluoroethoxy)phenol typically involves the reaction of 3-fluorophenol with 2,2-difluoroethanol under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
3-Fluoro-4-(2,2-difluoroethoxy)phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol group to a corresponding alcohol.
Substitution: The fluorine atoms and the ethoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-(2,2-difluoroethoxy)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Fluoro-4-(2,2-difluoroethoxy)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
3-Fluoro-4-(2,2-difluoroethoxy)phenol can be compared with other fluorinated phenolic ethers, such as:
3-Fluoro-4-methoxyphenol: Similar structure but with a methoxy group instead of a difluoroethoxy group.
4-Fluoro-3-(2,2-difluoroethoxy)phenol: Similar structure but with the fluorine and ethoxy groups in different positions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C8H7F3O2 |
|---|---|
Molekulargewicht |
192.13 g/mol |
IUPAC-Name |
4-(2,2-difluoroethoxy)-3-fluorophenol |
InChI |
InChI=1S/C8H7F3O2/c9-6-3-5(12)1-2-7(6)13-4-8(10)11/h1-3,8,12H,4H2 |
InChI-Schlüssel |
IUDABIQTQFSZJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1O)F)OCC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




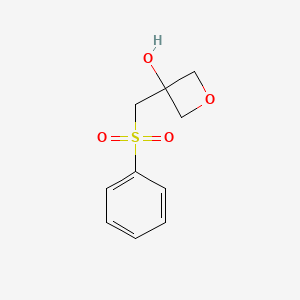

![2-(Bromomethyl)-5-methylbenzo[d]oxazole](/img/structure/B15203978.png)
![2-(Difluoromethyl)-4-ethoxybenzo[d]oxazole](/img/structure/B15203993.png)
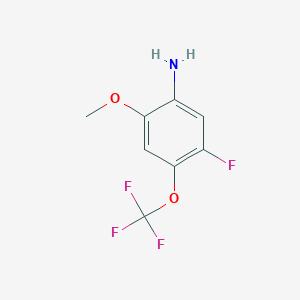
![4-Amino-4'-(methylsulfanyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15204000.png)
![2'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15204003.png)


![(3'-Hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B15204014.png)
